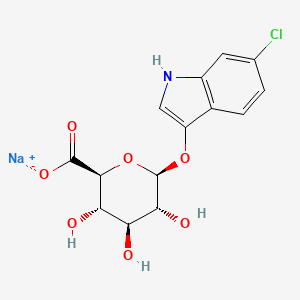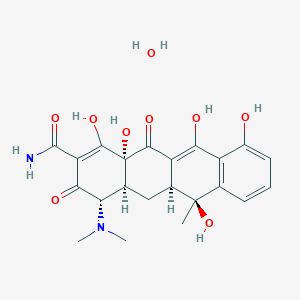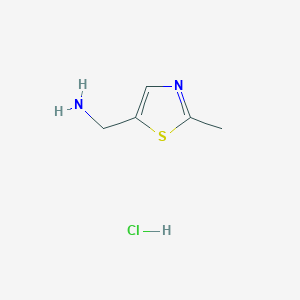
N,N-diethyl-2-fluoro-4-nitroaniline
Übersicht
Beschreibung
“N,N-diethyl-2-fluoro-4-nitroaniline” is a chemical compound with the CAS Number: 2689-37-4 . It has a molecular weight of 212.22 . The compound is used in various applications due to its unique properties .
Synthesis Analysis
While specific synthesis methods for “N,N-diethyl-2-fluoro-4-nitroaniline” were not found, it’s known that 4-Fluoro-2-nitroaniline was used as a starting reagent in the synthesis of 4-fluoro-N-ethyl-2-nitroaniline and N-(4-fluoro-2-nitrophenyl)-β-alanine .Molecular Structure Analysis
The molecular structure of “N,N-diethyl-2-fluoro-4-nitroaniline” is represented by the formula C10H13FN2O2 . The InChI code for this compound is 1S/C10H13FN2O2/c1-3-12(4-2)10-6-5-8(13(14)15)7-9(10)11/h5-7H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
“N,N-diethyl-2-fluoro-4-nitroaniline” is a solid compound . It has a molecular weight of 212.22 .Wissenschaftliche Forschungsanwendungen
Dye Production and Application
4-Fluoro-3-nitroaniline and its N-substituted derivatives, including N,N-diethyl-2-fluoro-4-nitroaniline, have gained importance in the USA as novel dye intermediates. Their applications potentially extend to pharmaceuticals, insecticides, and additional dyes. The preparation methods of these derivatives highlight their versatility in the dye industry, serving as a base for creating a wide range of colorants for various purposes (Bil, 2007).
Material Science
The synthesis and characterization of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline showcase the compound's relevance in material science. The method, described as convenient and feasible, indicates the compound's potential in creating materials with specific properties, possibly including photovoltaic materials, coatings, and other specialized chemical products (Liu Deng-cai, 2008).
Pharmaceutical Research
N,N-diethyl-2-fluoro-4-nitroaniline derivatives have been studied for their potential in pharmaceutical applications. For instance, the synthesis and in vitro antiplatelet aggregation screening of novel fluorinated diethyl-2-(benzylthio)-2,3-dihydro-1H-imidazole-4,5-dicarboxylate derivatives illustrate the exploration of these compounds in developing new therapeutic agents. Some derivatives showed promising activity, indicating their potential as antiplatelet inhibitors, which could lead to advancements in cardiovascular disease treatment (Momin et al., 2014).
Chemical Synthesis
In chemical synthesis, the rapid and room-temperature method for producing diethyl 2-((4-nitroanilino)methylene)malonate, a precursor for quinoline derivatives with various biological activities, emphasizes the compound's role in facilitating efficient and scalable synthetic processes. This approach enables the production of important intermediates for further research and development in pharmaceuticals and chemicals (Valle et al., 2018).
Nonlinear Optical Properties
The study of N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, derived from 2-fluoro-5-nitroaniline, delves into the non-linear optical properties of organic crystals. These properties are crucial for the development of optical materials that can be used in technology applications such as telecommunications, data storage, and laser technology. The research highlights the significant potential of these compounds in advancing optical material science (Yanes et al., 1997).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “N,N-diethyl-2-fluoro-4-nitroaniline” were not found in the search results, it’s known that 2-Fluoro-4-nitroaniline was used to introduce sp3 defects onto semiconducting single-walled carbon nanotubes (SWCNTs) for organic colour centre-tailored carbon nanotubes . This suggests potential applications in the field of nanotechnology.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-fluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-3-12(4-2)10-6-5-8(13(14)15)7-9(10)11/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVHBAPCTSCZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279985 | |
| Record name | N,N-Diethyl-2-fluoro-4-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-fluoro-4-nitroaniline | |
CAS RN |
2689-37-4 | |
| Record name | N,N-Diethyl-2-fluoro-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2689-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-2-fluoro-4-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















